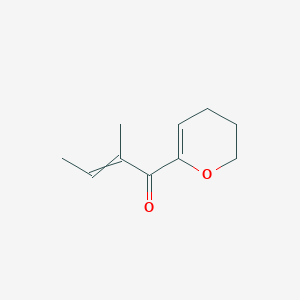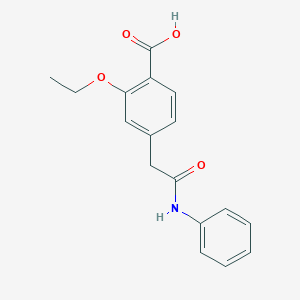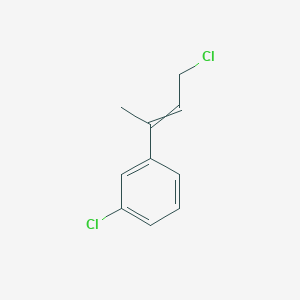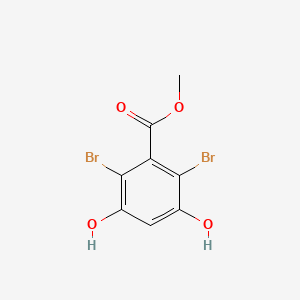silane CAS No. 648895-08-3](/img/structure/B12583937.png)
[2-(1-Methoxybutyl)phenyl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methoxybutyl)phenylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a phenyl group substituted with a 1-methoxybutyl group and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxybutyl)phenylsilane typically involves the reaction of a phenyl derivative with a 1-methoxybutyl group and a trimethylsilyl group. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with 1-methoxybutyl chloride, followed by the introduction of trimethylsilyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of 2-(1-Methoxybutyl)phenylsilane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methoxybutyl)phenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various organosilicon derivatives.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
2-(1-Methoxybutyl)phenylsilane has several applications in scientific research:
Biology: Investigated for its potential use in the modification of biomolecules to enhance their stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(1-Methoxybutyl)phenylsilane involves its ability to undergo various chemical transformations. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites of a molecule. Additionally, the compound can participate in cross-coupling reactions, facilitating the formation of carbon-silicon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Methoxyethyl)phenylsilane
- 2-(1-Methoxypropyl)phenylsilane
- 2-(1-Methoxybutyl)phenylsilane
Uniqueness
2-(1-Methoxybutyl)phenylsilane is unique due to the presence of the 1-methoxybutyl group, which imparts specific steric and electronic properties to the compound. This uniqueness can influence its reactivity and the types of chemical transformations it can undergo, making it a valuable reagent in organic synthesis and materials science.
Propriétés
Numéro CAS |
648895-08-3 |
|---|---|
Formule moléculaire |
C14H24OSi |
Poids moléculaire |
236.42 g/mol |
Nom IUPAC |
[2-(1-methoxybutyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C14H24OSi/c1-6-9-13(15-2)12-10-7-8-11-14(12)16(3,4)5/h7-8,10-11,13H,6,9H2,1-5H3 |
Clé InChI |
FXSFBZCNTCDWSI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=CC=C1[Si](C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




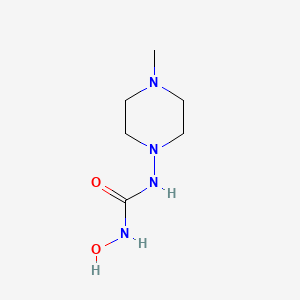
![2,6-Bis[(dec-4-en-1-yl)oxy]anthracene](/img/structure/B12583884.png)
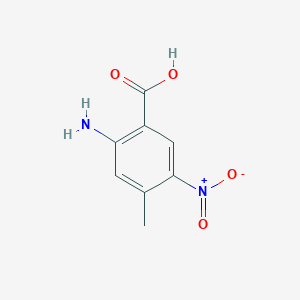
![N',N'-dibenzyl-N-[(4-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B12583898.png)
![6,6'-(1,4-Phenylene)bis[2,3-bis(4-methoxyphenyl)quinoxaline]](/img/structure/B12583905.png)

![Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-](/img/structure/B12583915.png)
